Naphthol AS-MX butyrate
Description
Contextualization within Naphthol Ester Derivatives as Enzymatic Substrates
Naphthol ester derivatives are a class of compounds widely employed as substrates for various hydrolytic enzymes, most notably esterases and phosphatases. nih.govcapes.gov.br The fundamental principle behind their use lies in the enzymatic cleavage of the ester bond. This reaction liberates a naphthol or a substituted naphthol molecule. research-solution.com While the initial naphthol ester is typically colorless, the released naphthol derivative can be coupled with a diazonium salt to produce a highly colored and often insoluble azo dye at the site of enzymatic activity. alfa-chemistry.comresearchgate.net This property makes them invaluable tools in histochemistry and cytochemistry for localizing enzyme activity within cells and tissues. capes.gov.br
The "AS" in Naphthol AS-MX butyrate (B1204436) designates it as an anilide of 3-hydroxy-2-naphthoic acid. This structural feature, the arylamide group, can influence the substantivity of the final dye product, meaning it affects how well the dye is adsorbed and remains at the location of the enzyme. Different naphthol AS derivatives exhibit varying affinities and can be selected to optimize the precision of enzyme localization.
The choice of the esterified group, in this case, butyrate, also plays a crucial role. Different ester side chains can confer specificity for different types of esterases. For instance, α-naphthyl acetate (B1210297) and α-naphthyl butyrate are commonly used to demonstrate nonspecific esterase activity. nih.gov The butyrate derivative, in particular, was found to yield more intense staining of monocytes and to be more stable than its acetate counterpart. scispace.com This suggests that the length and nature of the acyl chain influence the rate of hydrolysis by specific enzymes.
Historical Evolution of Naphthol-Based Probes in Enzymology
The use of naphthol-based substrates in enzymology has a rich history, dating back to the mid-20th century. The initial development of these methods was a significant advancement in the field of histochemistry, providing a means to visualize the location of enzyme activity directly within the microscopic anatomy of tissues.
Gomori's work in 1953 was foundational, demonstrating esterase activity in certain cell types using naphthol chloroacyl esters. scispace.com This was followed by the introduction of α-naphthyl acetate as a substrate by Braunstein in 1959 to identify a distinctive esterase in monocytes. scispace.com A pivotal improvement came with the use of hexazotized pararosaniline as a dye-coupling agent, which enhanced the color and stability of the final product. alfa-chemistry.comscispace.com
Throughout the 1970s, researchers refined these techniques, leading to the establishment of standardized cytochemical assays that are still relevant today. It was during this period that the differential reactivity of various hematopoietic cells with different naphthol esters was systematically explored. nih.gov For example, it was discovered that the intense, diffuse staining from α-naphthyl butyrate hydrolysis is a characteristic feature of monocytes and can be inhibited by sodium fluoride (B91410), allowing for their specific identification. scispace.comnih.gov In contrast, T-lymphocytes show a different pattern of reactivity, often appearing as discrete dots. scispace.com These developments cemented the role of naphthol esters as indispensable tools for hematological classification and research.
Overview of Naphthol AS-MX Butyrate's Anticipated Role in Enzymatic Assays
While much of the historical and foundational research has focused on simpler naphthol esters like α-naphthyl acetate and α-naphthyl butyrate, this compound represents a more specialized tool. Its role is largely inferred from the behavior of its constituent parts: the Naphthol AS-MX core and the butyrate ester.
The Naphthol AS-MX moiety is known to be a substrate for phosphatases when in its phosphorylated form (Naphthol AS-MX phosphate). scientificlabs.ieresearchgate.netnih.govserva.de This is used for the demonstration of alkaline and acid phosphatase activity. serva.de The butyrate ester, as established, is a substrate for non-specific esterases, particularly those found in monocytes. wikipedia.org
Therefore, this compound is anticipated to function as a substrate for certain esterases. Upon enzymatic hydrolysis, it would release 3-hydroxy-N-(2,4-dimethylphenyl)-2-naphthamide (the Naphthol AS-MX alcohol). This product, like other naphthol derivatives, can then be coupled with a diazonium salt, such as Fast Blue RR, to form a visible precipitate for cytochemical analysis. nih.gov
One study noted this compound in a screen of related compounds for inhibiting a protein-protein interaction, though it was found to have low solubility in water, which could limit its application in certain aqueous buffer systems. pnas.org Its primary application remains in the realm of histochemical staining, where its specific hydrolysis by cellular esterases can provide insights into cell identification and function, particularly within hematology and immunology research. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-4-7-22(25)27-21-14-18-9-6-5-8-17(18)13-19(21)23(26)24-20-11-10-15(2)12-16(20)3/h5-6,8-14H,4,7H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXUQZQTBGULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394885 | |
| Record name | Naphthol AS-MX butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137629-33-5 | |
| Record name | Naphthol AS-MX butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Hydrolysis Mechanisms and Characterization of Naphthol As Mx Butyrate
Substrate Specificity for Esterases and Lipases
The cleavage of Naphthol AS-MX butyrate (B1204436) is primarily mediated by hydrolases, with esterases and lipases being the most significant contributors. The specificity of these enzymes for this substrate is dictated by the chemical structure of the compound, particularly the butyrate moiety and the naphthol derivative.
Investigation of Mammalian Esterase Activity on Naphthol AS-MX Butyrate
Mammalian carboxylesterases (CEs) are a diverse group of serine hydrolases that play a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. researchgate.net These enzymes are known to efficiently hydrolyze esters with short-chain fatty acids. Research on structurally similar substrates, such as α-naphthyl butyrate, has demonstrated that it is an excellent substrate for mammalian liver carboxylesterases. nih.gov In studies involving human, rat, and mouse liver microsomes, α-naphthyl esters of short-chain carboxylic acids, including butyric acid, were among the most rapidly cleaved substrates. nih.gov This suggests that this compound is also likely to be a preferred substrate for mammalian carboxylesterases. The diffuse reaction for α-naphthyl butyrate esterase in monocytes, which is inhibited by sodium fluoride (B91410), further highlights the activity of specific esterases towards naphthyl butyrate derivatives. semanticscholar.org
The general preference of esterases for short-chain acyl esters, typically with acyl chain lengths of less than ten carbon atoms, further supports the likelihood of efficient this compound hydrolysis. researchgate.net Some esterases even exhibit a narrower specificity for fatty acid esters containing two to four carbon atoms. researchgate.net
Analysis of Lipase (B570770) Hydrolytic Efficiency Towards this compound
Lipases are a subclass of esterases that preferentially hydrolyze water-insoluble substrates at an interface. scielo.br While they are typically associated with the hydrolysis of long-chain triglycerides, many lipases also exhibit activity towards short-chain esters. The hydrolytic efficiency of lipases towards this compound would be influenced by the specific lipase and the reaction conditions. For instance, studies on the hydrolysis of short-chain substrates like vinyl butyrate and tripropionin (B86974) by various microbial lipases have shown significant activity. nih.gov
The distinction between true lipases and esterases can sometimes be made based on their activity towards different substrates; for example, p-nitrophenyl palmitate is often used to identify lipase activity, whereas p-nitrophenyl butyrate is used for esterases. scielo.br However, this distinction is not always absolute, and many lipases demonstrate considerable hydrolytic activity against short-chain esters like butyrate. nih.govnih.gov The lipase from Penaeus vannamei (whiteleg shrimp), for example, is capable of hydrolyzing naphthyl esters. awi.de
Differential Cleavage by Diverse Enzyme Families
The cleavage of this compound can be differentially effected by various enzyme families, primarily esterases and lipases. Carboxylesterases, belonging to the α/β-hydrolase fold family, are highly efficient in hydrolyzing soluble, short-chain esters. ucanr.edu Their active sites are generally more accessible to smaller substrates like this compound.
In contrast, lipases exhibit a phenomenon known as interfacial activation, where their activity is significantly enhanced at a lipid-water interface. mdpi.com While they can hydrolyze soluble short-chain esters, their maximal activity is typically observed with emulsified substrates. nih.gov Therefore, the rate of this compound hydrolysis by lipases may be influenced by the substrate's concentration and aggregation state.
Other enzyme families, such as cholinesterases, can also hydrolyze butyrate esters. For example, butyrylcholinesterase (BChE) is known to hydrolyze various esters, and its activity can be analyzed using butyrate-containing substrates. nih.gov However, the primary enzymes responsible for the robust hydrolysis of this compound in most biological systems are expected to be carboxylesterases.
Kinetic Analysis of this compound Hydrolysis
The enzymatic hydrolysis of this compound can be characterized by determining its kinetic parameters, which provide a quantitative measure of the enzyme's efficiency and its affinity for the substrate.
Determination of Apparent Michaelis-Menten Parameters
The following table presents representative Michaelis-Menten parameters for the hydrolysis of butyrate esters by various enzymes, which can serve as an approximation for the hydrolysis of this compound.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Source |
| Penaeus vannamei Lipase | MUF-butyrate | 0.24 | 3042 | awi.de |
| Lipozyme | Butyric Acid (for esterification) | 3.03 | 11.72 | nih.gov |
This table is for illustrative purposes and the values are for related, not identical, substrates.
Influence of pH and Temperature on Reaction Velocity
The optimal pH for esterase activity can vary. For example, the hydrolysis of α-naphthyl esters by mouse liver esterase shows an optimum pH between 7.0 and 7.6. nih.gov For lipases, the optimal pH can also be in the neutral to alkaline range. For instance, the lipase from Penaeus vannamei exhibits maximum activity at a pH of 8.0 to 9.0. awi.de
Temperature also plays a critical role. Generally, enzyme activity increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. For example, the lipase from Penaeus vannamei shows maximum activity at 30°C, with a sharp decline above 40°C. awi.de The thermal stability of esterases can also vary, with some showing stability up to certain temperatures before activity is lost. oup.com
Effects of Metal Ions and Detergents on Enzymatic Activity
The catalytic activity of esterases, the enzymes responsible for hydrolyzing this compound, can be significantly influenced by the presence of various metal ions and detergents. These agents can act as activators, inhibitors, or stabilizers, thereby modulating the rate of hydrolysis.
Metal Ions: The interaction between metal ions and esterases is complex and can lead to either enhancement or reduction of enzyme activity. Divalent cations play a particularly prominent role. For instance, ions such as Manganese (Mn²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺) have been reported to act as activators or enhance the activity of certain esterases. nih.govresearchgate.netrsc.org Conversely, heavy metal ions like Copper (Cu²⁺), Mercury (Hg²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺) often exhibit strong inhibitory effects. nih.govthieme-connect.comnih.govwiley.com The inhibition by these transition metals can be potent, with IC₅₀ values in the micromolar range, and may occur through allosteric binding to the enzyme, affecting its catalytic efficiency rather than substrate binding. nih.govwiley.com The chelating agent Ethylenediaminetetraacetic acid (EDTA) has been shown to inhibit or reduce enzyme activity, suggesting that some esterases are metalloenzymes requiring a metal ion for their structural integrity or catalytic function. nih.govnih.govresearchgate.net Reactivation of the enzyme by the subsequent addition of specific metal ions after EDTA treatment further supports this hypothesis. nih.govnih.gov
Detergents: Detergents are amphiphilic molecules that can interact with enzymes, altering their conformation and activity. The effect is highly dependent on the type and concentration of the detergent. Non-ionic detergents, such as Triton X-100 and Tween 80, have been observed to cause a marginal to moderate activation of some esterases. nih.govscience.govredalyc.org This activation may be due to the detergent's interaction with hydrophobic regions of the enzyme, leading to a more favorable conformation for catalysis. nih.gov However, in other cases, these same detergents can be inhibitory. researchgate.net
The following table summarizes the observed effects of various metal ions and detergents on the activity of butyrate-hydrolyzing esterases, as reported in several studies.
Table 1: Effects of Metal Ions and Detergents on Esterase Activity
| Compound | Type | General Effect | References |
|---|---|---|---|
| Metal Ions | |||
| Ca²⁺ | Divalent Cation | Activation / Weak Effect | researchgate.netnih.govthieme-connect.comcdnsciencepub.com |
| Mg²⁺ | Divalent Cation | Activation / Weak Effect / Inhibition | researchgate.netnih.govthieme-connect.comcdnsciencepub.com |
| Mn²⁺ | Divalent Cation | Activation / Inhibition | nih.govnih.govthieme-connect.com |
| Co²⁺ | Divalent Cation | Inhibition / Slight Activation | nih.govthieme-connect.comnih.govresearchgate.net |
| Ni²⁺ | Divalent Cation | Inhibition / Activation | nih.govnih.govthieme-connect.comnih.gov |
| Cu²⁺ | Divalent Cation | Strong Inhibition | nih.govnih.govthieme-connect.comnih.govwiley.com |
| Hg²⁺ | Divalent Cation | Strong Inhibition | researchgate.netnih.govthieme-connect.com |
| Zn²⁺ | Divalent Cation | Inhibition / Slight Activation | rsc.orgnih.govwiley.comresearchgate.net |
| Fe³⁺ | Trivalent Cation | Inhibition | nih.govthieme-connect.com |
| EDTA | Chelating Agent | Inhibition | nih.govnih.govresearchgate.net |
| Detergents | |||
| SDS | Anionic | Strong Inhibition | rsc.orgnih.govnanotempertech.com |
| Triton X-100 | Non-ionic | Activation / Inhibition | nih.govredalyc.orgresearchgate.netoup.com |
| Tween 80 | Non-ionic | Weak Activation / Inhibition | rsc.orgnih.govresearchgate.net |
| Tween 20 | Non-ionic | Weak Activation / Inhibition | rsc.orgresearchgate.netnih.gov |
Identification and Quantification of Hydrolysis Products
The enzymatic hydrolysis of this compound yields two primary products: Naphthol AS-MX and butyrate. Accurate identification and quantification of these products are essential for determining the rate and extent of the enzymatic reaction.
Spectrophotometric Detection of Released Naphthol AS-MX
A widely used method for quantifying esterase activity involves the spectrophotometric detection of the released Naphthol AS-MX. Upon enzymatic cleavage, the liberated naphthol compound can be measured. While Naphthol AS-MX itself has native fluorescence with excitation and emission maxima at approximately 388 nm and 512 nm respectively, a more common approach involves a colorimetric assay. adipogen.com
In this method, the released Naphthol AS-MX immediately reacts with a diazonium salt, such as Fast Red TR or Fast Blue RR, which is present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye. nih.gov The formation of this dye results in a colored precipitate at the site of enzyme activity, which can be quantified by measuring the change in absorbance at a specific wavelength using a spectrophotometer. The intensity of the color produced is directly proportional to the amount of Naphthol AS-MX released, and therefore, to the esterase activity. This method is valued for its sensitivity and is a cornerstone of histochemical staining and quantitative enzyme assays. adipogen.com
Chromatographic Analysis of Butyrate Moiety Release
To provide a comprehensive analysis of the hydrolysis event, the release of the second product, the butyrate moiety, can be quantified using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful and reliable methods for this purpose. frontiersin.org
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a common and robust method for analyzing short-chain fatty acids like butyrate. frontiersin.orgnih.govnih.gov Sample preparation typically involves extraction of the butyrate from the aqueous reaction mixture, often using a liquid-liquid extraction with a solvent like diethyl ether. nih.gov To improve volatility and detection sensitivity for GC analysis, the butyric acid is often converted into a more volatile ester derivative, for example, through a process called silylation. researchgate.net The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The retention time and peak area allow for the identification and quantification of butyrate. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the determination of butyrate. google.comresearchgate.netgoogle.com The analysis is typically performed using a reverse-phase (RP) column, such as a C18 column. google.comgoogle.com The mobile phase often consists of an acetonitrile (B52724) and an acidic aqueous buffer (e.g., a dilute phosphoric acid solution) to ensure the butyric acid is in its protonated form, which improves peak shape and retention on the column. google.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector at a low wavelength, such as 206 nm or 210 nm. google.comresearchgate.net The concentration of butyrate in the sample is determined by comparing the peak area to that of a calibration curve generated from known concentrations of butyrate standards. google.comgoogle.com
Methodological Applications of Naphthol As Mx Butyrate in Enzyme Activity Profiling
Development of Advanced Spectrophotometric and Fluorometric Assays
The development of assays using Naphthol AS-MX butyrate (B1204436) and its chemical relatives, like Naphthol AS-MX phosphate (B84403), has advanced the study of hydrolytic enzymes. These substrates are integral to both spectrophotometric assays, which measure the absorbance of a colored product, and fluorometric assays, which measure light emission from a fluorescent product.
In spectrophotometric applications, the enzymatic hydrolysis of Naphthol AS-MX butyrate yields Naphthol AS-MX, which is then coupled with a diazonium salt such as Fast Red TR to form a colored azo dye. researchgate.net The intensity of the resulting color, measured with a spectrophotometer, is proportional to the amount of enzyme activity. A continuous assay for esterase activity, for instance, can be designed by monitoring the increase in absorbance over time. researchgate.net
Fluorometric assays offer an alternative with potentially higher sensitivity. Naphthol AS-MX phosphate, a related compound, is known to be a fluorogenic substrate. adipogen.com Upon enzymatic cleavage, it is converted to Naphthol AS-MX, which exhibits fluorescence with excitation and emission maxima around 388 nm and 512 nm, respectively. adipogen.com This fluorescence provides a direct quantitative marker for enzyme activity and is particularly useful for detecting low levels of enzyme. adipogen.com
Table 1: Spectrophotometric and Fluorometric Assay Parameters
| Parameter | Spectrophotometric Assay | Fluorometric Assay |
|---|---|---|
| Principle | Colorimetric detection of an azo dye complex. researchgate.net | Detection of inherent fluorescence of the enzymatic product. adipogen.com |
| Substrate | This compound | This compound |
| Enzymatic Product | Naphthol AS-MX | Naphthol AS-MX |
| Detection Product | Azo Dye (e.g., Naphthol AS-MX coupled with Fast Red TR). researchgate.net | Naphthol AS-MX. adipogen.com |
| Detection Wavelength | ~510-540 nm (absorbance). researchgate.netmdpi.com | Excitation: ~388 nm / Emission: ~512 nm. adipogen.com |
| Key Advantage | Widely applicable and robust. | High sensitivity for low-abundance enzymes. adipogen.com |
Optimization of Azo Dye Coupling Reactions for Enhanced Signal
The signal generated in spectrophotometric assays is dependent on the efficiency of the azo dye coupling reaction that follows the enzymatic hydrolysis. Optimization of this step is critical for achieving maximum sensitivity and a linear response to enzyme concentration. The reaction involves the liberated Naphthol AS-MX acting as a coupling component for a diazonium salt to form the final colored product. researchgate.net
Several factors influence the efficiency of this reaction:
Choice of Diazonium Salt : Different diazonium salts, such as Fast Red TR, Fast Blue RR, and Fast Blue BB, can be used. scribd.com These salts vary in their coupling efficiency and the spectral properties (color and absorbance maximum) of the resulting azo dye, allowing for selection based on the specific application and available instrumentation.
pH Control : The pH of the reaction medium is a critical parameter. The enzymatic reaction and the coupling reaction often have different optimal pH ranges. Standard curves for quantification should be generated at the same pH used for the activity assay, as light absorption by the final product can be pH-dependent. mdpi.com Continuous-flow microreactors have been used to accurately control pH during azo coupling reactions, leading to products with higher purity. researchgate.net
Reagent Concentration : The concentration of the diazonium salt must be sufficient to ensure rapid coupling with the enzymatically released naphthol, preventing product diffusion and ensuring the reaction rate is not limited by the coupling step.
A study developing a fluorescent microscopy technique based on the coupling of Naphthol AS-MX with Fast Red TR highlighted the formation of a fluorescent azo dye, demonstrating that the reaction product can be leveraged for both colorimetric and fluorometric detection. researchgate.net
Strategies for Background Reduction and Sensitivity Improvement
Achieving high sensitivity and low background noise is paramount for reliable enzyme activity profiling, especially when dealing with samples containing low enzyme concentrations or interfering substances.
Background Reduction Strategies:
Inhibition of Endogenous Enzymes : Biological samples often contain multiple enzymes that can hydrolyze the substrate. To measure the activity of a specific enzyme, inhibitors of non-target enzymes are often included. For instance, levamisole (B84282) is commonly added to block endogenous alkaline phosphatase activity when using phosphate-based naphthol substrates. This principle applies to blocking non-specific esterases when this compound is the substrate.
Reaction Time : Over-incubation can lead to non-enzymatic substrate breakdown or the accumulation of reaction products that cause high background. Carefully monitoring the reaction and stopping it at the optimal time is crucial.
Reagent Purity and Preparation : Using high-purity substrates and reagents is essential. Hazy substrate solutions, which can increase background absorbance, may be clarified by filtration through a 0.2 µm filter before use.
Sensitivity Improvement Strategies:
Use of Alternative Substrates : While Naphthol AS-MX is widely used, research has shown that other naphthol derivatives can offer improved performance. One study found that replacing AS-MX with a xenyl-substituted naphthol derivative increased the sensitivity of alkaline phosphatase staining by 40%.
Signal Amplification : In immunohistochemical applications, sensitivity can be boosted by using an amplification system, such as those based on avidin-biotin interactions, which increases the number of enzyme molecules at the target site.
Assay Conditions : Optimizing parameters like pH, temperature, and substrate concentration can significantly enhance the enzymatic rate and, consequently, the assay's sensitivity. mdpi.com
Adaptation for High-Throughput Screening Platforms
The need to screen large numbers of samples, particularly in drug discovery and enzyme engineering, has driven the adaptation of enzyme assays to high-throughput screening (HTS) formats. Assays using this compound are well-suited for this transition.
The primary adaptation involves moving the assay from individual cuvettes to a multi-well plate format (e.g., 96- or 384-well plates). researchgate.net This allows for the simultaneous processing of many reactions, with measurements taken by an automated plate reader. researchgate.net Research on esterase activity has demonstrated the feasibility of performing such assays in 96-well plates, monitoring the release of naphthol spectrophotometrically. researchgate.net
Key considerations for adapting these assays for HTS include:
Miniaturization : Reducing the reaction volume saves on costly reagents and allows for higher-density plates.
Automation : Liquid handling robots are used for precise dispensing of samples, substrates, and reagents, ensuring consistency and reducing manual error.
Data Analysis : Automated software is used to process the large volumes of data generated from plate readers, calculating enzyme activity and performing statistical analysis.
The use of microreactors for optimizing azo-coupling reactions also represents an HTS approach, allowing for rapid screening of reaction conditions in a continuous-flow system. researchgate.net Supramolecular chemosensors are also being explored as a sensitive, label-free alternative for HTS enzyme assays, reflecting the broader trend towards more efficient screening methodologies. rsc.org
Refined Histochemical and Cytochemical Staining Protocols
Histochemistry and cytochemistry utilize this compound to visualize enzyme activity directly within tissue sections or cells. The underlying principle is a simultaneous capture reaction: the enzyme present in the tissue cleaves the substrate, and the liberated Naphthol AS-MX immediately reacts with a diazonium salt present in the incubation medium. scribd.com This forms an insoluble, colored azo dye that precipitates at the site of enzyme activity, providing a visual map of the enzyme's location.
Protocols must be carefully refined to ensure accurate localization and prevent artifacts. This includes optimizing tissue fixation to preserve both enzyme activity and cellular morphology, determining the ideal incubation time and temperature, and selecting the appropriate concentrations of substrate and diazonium salt. georgehapp.com For example, freeze-dried tissues are sometimes used to better preserve enzyme activity compared to chemical fixation. georgehapp.com
High-Resolution Localization of Esterase and Lipase (B570770) Activity in Tissues
This compound and related substrates are powerful tools for pinpointing the subcellular or tissue-level location of esterase and lipase activity. The rapid coupling of the liberated naphthol to the diazonium salt is key to achieving high-resolution localization by minimizing the diffusion of the reaction product away from the enzyme's location.
Table 2: Examples of High-Resolution Enzyme Localization
| Study Subject | Enzyme Localized | Substrate Used (or related) | Finding | Citation |
|---|---|---|---|---|
| Argentine Tegu White Blood Cells | Alkaline Phosphatase | Naphthol AS-MX phosphate | Staining allowed for the differentiation and identification of specific leukocyte types, including eosinophils. | nih.gov |
| Insect Secretory Glands | Carboxylic esterases, Phosphatases | Naphthol AS-MX phosphate | Activity was specifically localized to the secretory apparatus involved in producing a defensive spray. | georgehapp.com |
| Mammalian Epidermis | Lipase | Triolein (a natural substrate) | Lipase activity was localized primarily to intercellular domains in the stratum corneum and within lamellar bodies in the stratum granulosum. | nih.gov |
These studies show that by using appropriate substrates and techniques, it is possible to resolve enzyme activity to the level of specific cell types within a tissue or even to organelles within a cell. georgehapp.comnih.gov
Quantitative Morphometric Analysis of Stained Biological Samples
Beyond qualitative visualization, histochemical staining with this compound can be subjected to quantitative analysis to provide objective, numerical data. This involves using microscopy and image analysis software to measure various parameters of the stained samples.
Methods for quantitative analysis include:
Densitometry/Photometry : Measuring the intensity of the stain in specific regions of interest. The absorbance of the precipitated dye can be correlated with the level of enzyme activity.
Area Measurement : Calculating the total area of tissue that is positively stained or the percentage of a given structure that shows activity. For example, in studies of bone remodeling, the area of bone surface positive for specific enzymes can be quantified. nih.gov
Cell Counting : Manually or automatically counting the number of cells that exhibit a positive stain. This is a common practice in hematology, where differential leukocyte counts are performed on stained blood films. researchgate.net
A study on bone loss in rats provides a clear example of such quantification. After staining for tartrate-resistant acid phosphatase (TRAP) using Naphthol AS-MX phosphate, the number of TRAP-positive osteoclasts was counted to assess the effect of experimental conditions on bone resorption. bjmu.edu.cn In the same study, alkaline phosphatase (ALP) staining was quantified by eluting the stain and measuring its absorbance, demonstrating a method to convert a visual stain into a spectrophotometric reading. bjmu.edu.cn These quantitative approaches transform descriptive histochemistry into a powerful analytical tool.
Considerations for Co-Staining and Mounting Media Compatibility
The utility of this compound in enzyme histochemistry is significantly enhanced by its compatibility with various counterstaining and mounting protocols. However, specific considerations are crucial to preserve the integrity of the final stained preparation. The final product of the enzymatic reaction with this compound, when coupled with a diazonium salt like Fast Red TR, is an intensely colored but alcohol-soluble precipitate. sigmaaldrich.comsigmaaldrich.cn This property dictates the choice of subsequent reagents.
Mounting Media: Due to the solubility of the azo dye product in organic solvents, standard dehydration steps using graded alcohols and clearing with agents like xylene must be avoided. Consequently, aqueous mounting media are mandatory for preserving the stain. sigmaaldrich.com Several aqueous options are suitable for this purpose.
Table 1: Compatible Aqueous Mounting Media for Naphthol AS-MX Staining
| Mounting Medium Type | Composition Highlights | Compatibility Notes |
| Glycerol Gelatin | A classic aqueous medium based on gelatin and glycerol. | Phenol-free versions are available to reduce hazards. sigmaaldrich.com |
| ImmunoHistoMount™ | A permanent aqueous mounting medium. | Designed for chromogens sensitive to organic solvents; compatible with counterstains such as hematoxylin (B73222) and nuclear fast red. sigmaaldrich.com |
| Organo/Limonene Mount™ | Limonene-based (natural product). | While organic-based, it is marketed for chromogens that are resistant to organic solvents and may not be suitable for the alcohol-soluble product of Naphthol AS-MX/Fast Red TR. sigmaaldrich.com |
| Fluorescent Mounting Media | Various formulations, often containing anti-fading agents. | Can be used when combining enzymatic detection with immunofluorescence techniques. ethz.ch |
Co-Staining: Co-staining, or counterstaining, is frequently employed to provide morphological context to the sites of enzyme activity. The choice of counterstain must be compatible with the aqueous workflow.
Nuclear Counterstains: Hematoxylin and Nuclear Fast Red are common choices that effectively stain cell nuclei without dissolving the Naphthol AS-MX-derived chromogen, provided that aqueous-compatible formulations are used. sigmaaldrich.com
Immunohistochemical Co-labeling: this compound staining can be combined with immunohistochemical methods. For instance, a tissue section can be stained for esterase activity and subsequently co-stained using a primary antibody followed by a fluorescently-labeled secondary antibody, with the slide then mounted in a fluorescent mounting medium. ethz.ch This allows for the simultaneous visualization of a specific protein and enzyme activity.
Multienzyme Histochemistry: In some protocols, tissues are incubated for multiple enzyme activities. For example, procedures have been developed for staining alpha-naphthyl butyrate esterase alongside other enzymes like peroxidase and acid phosphatase in bone marrow biopsies. nih.gov
Careful sequencing of staining steps and wash buffers is essential to prevent cross-reactivity and high background. A typical workflow involves performing the enzyme histochemistry first, followed by gentle washing, and then applying the counterstain before final mounting in an aqueous medium.
Application in Electrophoretic Zymography for Enzyme Characterization
Electrophoretic zymography is a powerful technique used to detect and characterize enzyme activity directly within a polyacrylamide gel following electrophoresis. nih.govnih.gov While commonly associated with proteases like gelatinases, the method is adaptable for various hydrolases, including esterases, by incorporating a suitable substrate into the gel matrix. mdpi.comresearchgate.net this compound serves as an effective substrate for the zymographic analysis of butyrate-hydrolyzing esterases.
The general principle involves the following steps:
Substrate Copolymerization: this compound is copolymerized into the polyacrylamide gel during its preparation.
Electrophoresis: Protein samples are separated under non-reducing conditions to preserve the native conformation and activity of the enzymes.
Enzyme Renaturation: After electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the separated enzymes to renature. awi.de
Incubation and Visualization: The gel is incubated in a suitable buffer at an optimal pH and temperature for the target esterase. At locations within the gel containing active esterase, the this compound is hydrolyzed. The liberated naphthol moiety is then coupled to a diazonium salt (e.g., Fast Blue RR) present in the incubation buffer, forming an insoluble, colored precipitate directly at the site of the enzyme band. googleapis.com This results in visible colored bands against a lighter background, indicating the molecular weight and relative activity of the esterase isozymes present in the sample.
This technique has been successfully applied using analogous naphthyl ester substrates to identify esterase activities in various biological extracts. researchgate.net The use of this compound specifically allows for the characterization of esterases with a preference for butyrate esters, providing insights into their substrate specificity. awi.de
Table 2: Zymography Protocol Outline for Esterase Detection using this compound
| Step | Procedure | Purpose |
| 1. Gel Preparation | Copolymerize this compound into a polyacrylamide gel. | To provide an in-gel substrate for the enzyme. |
| 2. Electrophoresis | Separate protein samples on the gel under non-reducing, non-heating conditions. | To separate enzymes by size while preserving their potential activity. |
| 3. Renaturation | Wash the gel with a solution containing a non-ionic detergent (e.g., 2.5% Triton X-100). | To remove SDS and allow enzymes to refold into their active conformation. |
| 4. Development | Incubate the gel in a reaction buffer containing a diazonium salt (e.g., Fast Red TR, Fast Blue RR) at optimal pH and temperature. | To allow enzymatic hydrolysis of the substrate and subsequent coupling to form a visible colored band. |
| 5. Analysis | Document the gel. The position of the colored band indicates the molecular weight of the active esterase. | To characterize the enzyme based on its activity and size. |
Integration within Enzyme Immunoassays and Blotting Techniques
Naphthol AS-MX, particularly in its phosphorylated form (Naphthol AS-MX phosphate), is a key substrate in enzyme-linked immunosorbent assays (ELISA) and blotting applications such as Western blotting and immunohistochemistry (IHC). sigmaaldrich.commdpi.com In these techniques, it serves as a precipitating chromogenic substrate for alkaline phosphatase (ALP), an enzyme commonly conjugated to secondary antibodies. sigmaaldrich.cn
The mechanism relies on the enzymatic dephosphorylation of Naphthol AS-MX phosphate by ALP. This reaction releases the Naphthol AS-MX moiety, which is immediately captured by a diazonium salt, such as Fast Red TR, included in the substrate solution. The resulting azo-coupling reaction produces a fine, insoluble, intensely red precipitate at the site of the enzyme-antibody complex. sigmaaldrich.com
In Blotting Techniques (Western Blot, IHC):
After transferring proteins to a membrane (Western blot) or preparing a tissue section (IHC), the target antigen is bound by a specific primary antibody.
An ALP-conjugated secondary antibody is then used to bind to the primary antibody.
The blot or slide is incubated with a solution containing Naphthol AS-MX phosphate and a diazonium salt.
The red precipitate forms directly on the membrane band or within the tissue where the target antigen is located, allowing for clear visualization. sigmaaldrich.comsigmaaldrich.cn
The fine, non-diffusing nature of the precipitate provides sharp localization, which is critical for high-resolution immunohistochemical staining. To prevent the detection of endogenous alkaline phosphatase activity in tissues, an inhibitor like levamisole is often included in the substrate buffer. sigmaaldrich.com
In Enzyme Immunoassays (ELISA): While soluble substrates are more common for quantitative ELISA readouts on a plate reader, precipitating substrates like Naphthol AS-MX phosphate can be used in formats such as dot blots or membrane-based ELISAs. The principle remains the same, with the formation of a visible colored spot indicating a positive result. The intensity of the spot can be qualitatively or semi-quantitatively assessed.
Biological and Cellular Research Contexts Utilizing Naphthol As Mx Butyrate
Investigation of Esterase and Lipase (B570770) Expression and Function in Cellular Models
Naphthol AS-MX butyrate (B1204436) is instrumental in studying the dynamic changes in esterase and lipase activity within cellular models, providing insights into fundamental cellular processes.
Profiling Enzyme Activity During Cell Differentiation and Development
The process of cell differentiation involves significant alterations in cellular metabolism and enzyme expression. Naphthol AS-MX butyrate allows researchers to track the activity of non-specific esterases, which can serve as markers for specific cell lineages or developmental stages. For instance, a diffuse, rust-red reaction product from the hydrolysis of α-naphthyl butyrate, a related compound, is used to distinguish monocytes from other leukocytes. semanticscholar.org This principle of using naphthol-based esters to identify cell types based on their esterase profile is a cornerstone of hematological and immunological research.
Studies on cellular differentiation, such as the butyrate-induced differentiation of Caco-2 intestinal cells, demonstrate a concomitant induction of both differentiation markers, like alkaline phosphatase and sucrase activity, and apoptosis. nih.gov While this study used sodium butyrate directly, the use of this compound could provide a localized release of butyrate within cells, allowing for a more targeted investigation of its effects on differentiation pathways. The enzymatic release of butyrate from this compound within specific cellular compartments can help elucidate the precise roles of esterases and the subsequent effects of butyrate on gene expression and cell fate decisions.
Assessment of Enzymatic Responses to Physiologically Relevant Stimuli
Cells constantly adapt to their environment, and this often involves changes in enzyme activity. This compound can be used to assess how esterase and lipase activities are modulated in response to various physiological stimuli, such as hormones, growth factors, or nutrients. For example, the response of nasal carboxylesterase activity to inhaled esters can be examined using substrates like α-naphthyl butyrate. nih.gov This type of assay is crucial for understanding cellular responses to external signals and for developing in vitro toxicity testing systems. nih.gov
Furthermore, in the context of metabolic diseases, the activity of lipases and esterases is of significant interest. For instance, the regulation of these enzymes in response to changes in lipid availability or inflammatory signals can be monitored using this compound. This allows for a detailed analysis of how cellular metabolism is altered in pathological conditions.
Exploration of Lipase and Esterase Pathways in Animal Tissues and Organs
The application of this compound extends to the study of enzyme function in the more complex environment of animal tissues and organs, providing valuable information on metabolic regulation at the systemic level.
Analysis of Intestinal Lipase Function and Regulation
Intestinal lipases are critical for the digestion and absorption of dietary fats. This compound and similar substrates are used to measure lipase activity in intestinal extracts. researchgate.net Research in various fish species has utilized p-nitrophenyl (p-NP) butyrate, another chromogenic substrate, to determine the optimal conditions for lipase activity, including the effects of bile salts and calcium ions. researchgate.netresearchgate.net These studies are essential for understanding the digestive physiology of different species and can have implications for aquaculture and animal nutrition. nih.gov The release of butyrate in the small intestine from derivatives like butyrate glycerides, through the action of lipase, is a strategy to deliver butyrate to the lower gastrointestinal tract. nih.gov
The regulation of intestinal lipase activity is complex and can be influenced by various dietary and physiological factors. By using this compound, researchers can investigate how these factors modulate lipase expression and function, contributing to our understanding of nutrient absorption and gut health. nih.gov
Studies of Hepatic and Adipose Tissue Esterase Metabolism
The liver and adipose tissue are central hubs for lipid metabolism, and esterases in these tissues play a crucial role in the breakdown and remodeling of lipids. Naphthol AS-D chloroacetate (B1199739), a related substrate, is used in the "Leder stain" to identify cells of the granulocytic lineage in tissue sections, including the liver. cambridge.orgsigmaaldrich.com While this specific substrate targets a specific esterase, the principle can be extended to use this compound to probe the activity of other esterases involved in lipid metabolism.
In the context of non-alcoholic fatty liver disease (NAFLD), the direct effects of butyrate on liver tissue have been studied using precision-cut liver slices. nih.gov While these studies often use sodium butyrate, this compound could offer a way to study the effects of butyrate generated intracellularly by hepatic esterases. In adipose tissue, butyrate has been shown to affect functions such as adipocyte differentiation and browning. nih.govmdpi.com Oral supplementation with sodium butyrate can reduce white adipose tissue mass and decrease lipid saturation. nih.gov Using this compound in adipose tissue explants or cell cultures could help to dissect the specific roles of local esterase activity in these processes.
Mechanistic Elucidation of Butyrate Release and Its Biological Implications
The enzymatic cleavage of this compound not only serves as a detection method but also releases butyrate, a short-chain fatty acid with a wide range of biological activities. Butyrate is a primary energy source for colonocytes and acts as a signaling molecule that can regulate gene expression, cell differentiation, and inflammation. nih.govnih.gov
The release of butyrate from its derivatives is a key area of research. For example, butyrate glycerides are designed to be hydrolyzed by intestinal lipases, releasing butyrate in the small intestine. nih.gov This targeted delivery is important because free butyrate is rapidly absorbed in the upper gastrointestinal tract. nih.gov
Once released, butyrate exerts its effects through several mechanisms. It can act as a histone deacetylase (HDAC) inhibitor, which alters gene expression and can induce cell differentiation or apoptosis. nih.govnih.gov Butyrate also signals through G protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A, which are expressed in various tissues including the intestine, immune cells, and adipose tissue. nih.govnih.gov These signaling pathways are involved in regulating immune responses, intestinal barrier function, and energy metabolism. nih.govnih.gov For example, butyrate can enhance the intestinal barrier by modulating the expression of tight junction proteins. nih.gov
The study of butyrate's effects is extensive, covering its role in gut health, metabolic diseases like obesity and diabetes, and even cancer. nih.govfrontiersin.orgumk.pl The use of this compound in research provides a unique tool to not only measure enzyme activity but also to investigate the localized biological consequences of butyrate release within specific cellular and tissue contexts.
Table of Research Findings on Butyrate's Biological Effects
| Biological Process | Model System | Key Findings |
| Cell Differentiation & Apoptosis | Caco-2 cells | Sodium butyrate induces both differentiation and apoptosis, associated with increased p21Waf1/Cip1 and p27Kip1. nih.gov |
| Intestinal Barrier Function | In vitro models | Butyrate modulates the expression of tight junction proteins, minimizing paracellular permeability. nih.gov |
| Immune Modulation | Colonic macrophages, dendritic cells | Butyrate activates the inflammasome pathway via GPR109A, leading to differentiation of regulatory T cells. nih.gov |
| Hepatic Lipid Metabolism | Mice with NASH | Oral sodium butyrate supplementation protects against hepatic inflammation and the development of NASH. cambridge.org |
| Adipose Tissue Function | Mice on high-fat diet | Sodium butyrate supplementation reduces white adipose tissue mass and decreases lipid saturation. nih.gov |
| Fatty Acid Oxidation | HepG2 cells | Sodium butyrate promotes fatty acid oxidation and regulates lipolysis under oxidative stress. nih.gov |
Examination of this compound as a Controlled Butyrate Delivery System
This compound functions as a pro-drug, a precursor that is converted into its active form within the body or cell. The principle behind its use as a butyrate delivery system lies in the ubiquitous presence of intracellular non-specific esterases. These enzymes catalyze the hydrolysis of the ester bond in this compound. This enzymatic cleavage yields two products: butyrate and Naphthol AS-MX.
The released Naphthol AS-MX can be subsequently coupled with a diazonium salt, such as Fast Red TR, to produce a colored and fluorescent precipitate. This reaction has been historically used in cytochemistry to identify and localize esterase activity within cells, particularly to distinguish monocytes, which exhibit diffuse cytoplasmic staining, from lymphocytes. nih.govnih.gov The intensity of the resulting color or fluorescence can provide a semi-quantitative measure of esterase activity.
By employing this compound, researchers can harness this enzymatic activity for the controlled, intracellular release of butyrate. This method offers a significant advantage over the direct application of butyrate salts (e.g., sodium butyrate) to cell cultures. Direct application can lead to rapid changes in extracellular pH and may not accurately mimic the physiological production and delivery of butyrate in tissues. In contrast, the enzymatic release from this compound provides a more sustained and intracellular source of the molecule, allowing for the study of its effects under conditions that more closely resemble a biological system.
The efficacy of this delivery system is dependent on the esterase activity of the specific cell type under investigation. Cells with high levels of non-specific esterases will hydrolyze this compound more efficiently, leading to a higher intracellular concentration of butyrate. This cell-type-specific activity is a critical consideration in experimental design.
Investigation of Post-Hydrolysis Butyrate Effects on Cellular Processes
Once released from this compound, butyrate exerts a wide range of effects on cellular processes. These effects are pleiotropic, meaning they are diverse and often cell-type dependent. A primary mechanism through which butyrate influences cellular function is by inhibiting histone deacetylase (HDAC) enzymes. mdpi.commdpi.com HDACs are crucial for the regulation of gene expression; by inhibiting them, butyrate leads to the hyperacetylation of histones, which in turn alters chromatin structure and the transcription of numerous genes. This epigenetic modification underlies many of butyrate's observed effects on cell proliferation, differentiation, and apoptosis.
Effects on Cell Proliferation and Apoptosis:
In many cancer cell lines, particularly those of colonic origin, butyrate has been shown to inhibit proliferation and induce apoptosis (programmed cell death). nih.govnih.gov This anti-neoplastic effect is often linked to its HDAC inhibitory activity, which can lead to the expression of genes that halt the cell cycle and promote apoptosis. nih.gov For instance, in colon cancer cells, butyrate can induce cell cycle arrest and apoptosis, but this effect is dependent on the cell's differentiation status, with undifferentiated cells being more sensitive. nih.gov The response to butyrate can also be influenced by the cellular metabolism, as cancer cells that preferentially use glucose for energy may accumulate butyrate to levels that trigger these anti-proliferative effects. nih.gov
Effects on Cell Differentiation:
Butyrate is also a potent inducer of cell differentiation in various cell types. In the context of colon cancer cells, butyrate can promote a more differentiated phenotype, which is often associated with a less malignant state. nih.gov For example, treatment of Caco-2 colon cancer cells with butyrate can lead to an increase in the activity of alkaline phosphatase, a marker of colonocyte differentiation. nih.gov
Effects on Inflammation:
Butyrate exhibits significant anti-inflammatory properties. It can modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines. mdpi.com For example, in porcine alveolar macrophages, butyric acid and sodium butyrate have been shown to reduce the secretion of TNF-α, a key inflammatory cytokine, when challenged with lipopolysaccharide (LPS). mdpi.com This anti-inflammatory effect is also partly mediated through HDAC inhibition, which can suppress the expression of inflammatory genes.
The tables below summarize some of the key research findings on the cellular effects of butyrate delivered through various means, which are indicative of the effects that would be observed following its release from this compound.
Table 1: Effects of Butyrate on Cancer Cell Lines
| Cell Line | Butyrate Effect | Key Findings | Reference(s) |
|---|---|---|---|
| Caco-2 (Colon) | Induces differentiation and apoptosis | Increased alkaline phosphatase activity; effect is dependent on cell differentiation status. | nih.govnih.gov |
| HT-29 (Colon) | Induces differentiation | Increased alkaline phosphatase activity. | nih.gov |
| SW620 (Colon) | Less sensitive to differentiation induction | A non-differentiating cell line that shows resistance to butyrate-induced differentiation. | nih.gov |
| Bovine Kidney Epithelial Cells | Induces apoptosis and cell cycle arrest | Repressed the majority of genes associated with cell cycle control. | nih.gov |
Table 2: Anti-inflammatory Effects of Butyrate
| Cell Type | Condition | Butyrate Effect | Key Findings | Reference(s) |
|---|---|---|---|---|
| Porcine Alveolar Macrophages | LPS Challenge | Reduced TNF-α production | Butyric acid and sodium butyrate showed anti-inflammatory properties. | mdpi.com |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | In vitro | Enhanced intestinal barrier integrity | Increased transepithelial electrical resistance (TEER). | mdpi.com |
Future Research Directions and Innovations in Naphthol As Mx Butyrate Applications
Design and Synthesis of Naphthol AS-MX Butyrate (B1204436) Analogs with Enhanced Specificity or Signal Properties
The development of analogs of Naphthol AS-MX butyrate is a promising area of research, focusing on improving substrate specificity and the signal output for more sensitive detection of esterase activity. Scientists are exploring modifications to the core structure to tailor substrates for specific esterase isozymes, which is critical for distinguishing between different cell types or pathological states.
One approach involves altering the acyl chain of the ester. While the butyrate side chain provides good reactivity with monocytic esterases, synthesizing a library of analogs with different chain lengths (from C2 to C5) and branching could identify substrates with higher turnover rates (kcat) or better binding affinity (Km) for specific target enzymes. oup.com Another strategy is the modification of the naphthol anilide portion of the molecule. Introducing electron-donating or withdrawing groups could influence the electronic properties of the resulting naphthol product, potentially enhancing its fluorescence quantum yield or shifting its emission spectrum to reduce background interference from biological samples. nih.govresearchgate.net
Furthermore, the creation of fluorogenic substrates based on different fluorescent scaffolds is an active area of research. nih.govresearchgate.net For instance, replacing the naphthol moiety with a fluorescein (B123965) or resorufin (B1680543) derivative, while retaining an esterase-cleavable group, can lead to probes with significantly brighter fluorescence and better photostability. nih.govresearchgate.net These enhancements are crucial for detecting low levels of enzyme activity and for applications in high-throughput screening.
Development of this compound-Based Probes for Advanced Imaging Techniques
Beyond traditional histochemistry, there is a growing interest in adapting this compound and its analogs for advanced imaging modalities like fluorescence microscopy and flow cytometry. wur.nlfluorofinder.com These techniques allow for the quantitative analysis of enzyme activity at the single-cell level, providing deeper insights into cellular physiology and heterogeneity within cell populations. wur.nl
For fluorescence microscopy, the key is the enzymatic release of a fluorescent naphthol product. The phosphate (B84403) counterpart, Naphthol AS-MX phosphate, upon hydrolysis by phosphatases, yields Naphthol AS-MX, which fluoresces and can be used for quantitative assays. adipogen.com This principle can be extended to the butyrate ester. The liberated Naphthol AS-MX can be detected by its intrinsic fluorescence, or more commonly, coupled with a diazonium salt like Fast Red TR to produce a brightly fluorescent and insoluble azo dye. sigmaaldrich.comresearchgate.net This allows for precise localization of enzyme activity within cellular compartments.
In flow cytometry, membrane-permeant substrates are essential for analyzing live cells. fluorofinder.com Analogs of this compound that can passively diffuse across the cell membrane are hydrolyzed by intracellular esterases, trapping the fluorescent product inside the cell. The intensity of the fluorescence is proportional to the esterase activity and can be measured for thousands of cells per second. wur.nl This approach has been successfully used to distinguish cell populations, such as identifying monocytes in blood samples, and to monitor cellular processes like activation or differentiation. wur.nlnih.gov
Comparative Studies of this compound with Other Naphthol Esterase Substrates
The selection of an appropriate substrate is critical for the accurate detection and characterization of esterase activity. Comparative studies are essential to understand the relative performance of this compound against other common non-specific esterase substrates. Key parameters for comparison include specificity, sensitivity, and the localization of the final reaction product.
| Substrate | Target Esterase Type | Typical Application | Key Characteristics |
| This compound | Non-specific esterases (strong in monocytes) | Hematology, Histochemistry | Produces a diffuse, rust-red reaction product (with appropriate diazonium salt) that is sensitive to sodium fluoride (B91410) inhibition in monocytes. semanticscholar.org |
| α-Naphthyl Acetate (B1210297) | Non-specific esterases | Histochemistry, Biochemical Assays | A widely used substrate; the reaction product's properties can be influenced by the choice of diazonium salt. researchgate.netrdd.edu.iq |
| Naphthol AS-D Chloroacetate (B1199739) | Specific esterases (granulocytic series) | Hematology | Primarily used to identify cells of the granulocytic lineage; reaction is resistant to sodium fluoride. nih.gov |
| p-Nitrophenyl Esters (e.g., p-Nitrophenyl Butyrate) | Broad-range esterases | Biochemical Assays | Hydrolysis releases p-nitrophenol, which is easily quantifiable by spectrophotometry, making it suitable for kinetic studies. tandfonline.com |
Studies have shown that for identifying monocytes, α-naphthyl butyrate produces more intense staining and is more stable than α-naphthyl acetate. semanticscholar.org In contrast, Naphthol AS-D chloroacetate is specific for esterases found in granulocytes and mast cells. nih.gov The choice between these substrates often depends on the specific cell type being investigated. For instance, in studies of tuberculous lesions, different substrates highlighted distinct mononuclear phagocyte populations at various stages of the disease, suggesting they target different esterase isozymes. nih.gov
Computational Modeling of Enzyme-Naphthol AS-MX Butyrate Interactions for Predictive Research
Computational approaches, such as molecular docking and molecular dynamics simulations, are becoming invaluable tools for understanding and predicting the interactions between enzymes and their substrates at an atomic level. uni-halle.de These methods can provide insights into the binding mode of this compound within the active site of an esterase, helping to rationalize its substrate specificity and catalytic mechanism. asm.orgnih.gov
Molecular docking simulations can predict the most favorable binding orientation of this compound in the enzyme's active site. nih.govresearchgate.net This information can reveal key amino acid residues involved in substrate recognition and binding. For example, docking studies on other esterase-substrate complexes have successfully identified the residues that form the catalytic triad (B1167595) (e.g., Ser-Asp-His) and the oxyanion hole, which are crucial for catalysis. nih.gov
By modeling the interaction of this compound with different esterase isozymes, researchers can predict which enzymes are likely to hydrolyze it efficiently. This predictive capability is highly beneficial for designing new analogs with enhanced specificity. For instance, if a model shows that a particular region of the substrate is close to a variable region of the enzyme's active site, modifying the substrate at that position could either enhance or diminish its binding to a specific isozyme. asm.orgnih.gov Furthermore, computational methods can be used to calculate the binding energy of substrate analogs, allowing for the in silico screening of large virtual libraries of compounds before undertaking their chemical synthesis, thereby saving time and resources. nih.govnih.gov
Q & A
Q. What are the primary biochemical applications of Naphthol AS-MX phosphate in academic research?
Naphthol AS-MX phosphate is a chromogenic substrate for alkaline phosphatase (AP) and other phosphatases. Key applications include:
- Histochemical localization of enzyme activity : Used with chromogens like Fast Red TR or Fast Blue BB to visualize AP activity in tissues or cultured cells (e.g., pluripotent stem cells) .
- Immunohistochemistry (IHC) : Enables colorimetric detection in multiplex staining workflows due to its compatibility with aqueous buffers .
- Cell differentiation assays : Detects osteoblast differentiation in mesenchymal stromal cells via red or blue precipitates .
Methodological Note : Dissolve in ethanol (50 mg/mL) or Tris buffer (pH 8.0–9.0) for optimal activity. Avoid prolonged storage of prepared solutions due to chromogen instability .
Q. What physicochemical properties of Naphthol AS-MX phosphate are critical for experimental design?
Key Consideration : Verify solubility in assay buffers using UV-Vis spectroscopy to confirm substrate integrity .
Advanced Research Questions
Q. How can researchers optimize Naphthol AS-MX phosphate-based assays to resolve low signal-to-noise ratios in IHC?
- Chromogen Selection : Pair with Fast Red TR for red precipitates (ideal for double staining) or New Fuchsin for higher intensity but lower fade resistance .
- Inhibition Controls : Include levamisole (1–5 mM) to suppress endogenous intestinal AP activity, reducing background noise .
- Buffer Optimization : Use Tris-HCl (pH 8.5–9.0) with 1 mM MgCl₂ to enhance AP enzyme kinetics .
Data Contradiction Example : Some studies report fading of Fast Red TR stains , while others achieve stable signals with rapid fixation (<10 min) in 4% paraformaldehyde . Always validate protocols with positive/negative controls .
Q. What experimental strategies address discrepancies in Naphthol AS-MX phosphate activity across cell lines?
- Cell Permeabilization : Treat cells with 0.1% Triton X-100 for 5 min to improve substrate penetration in dense cultures .
- Enzyme Kinetics Analysis : Perform time-course assays (5–30 min) to identify linear reaction phases, avoiding saturation artifacts .
- Cross-Validation : Confirm AP activity with alternative substrates (e.g., p-nitrophenyl phosphate) or qPCR for AP gene expression .
Case Study : In spermatogonial stem cell assays, prolonged incubation (>15 min) with Naphthol AS-MX phosphate caused nonspecific precipitation, resolved by reducing substrate concentration to 0.4 mg/mL .
Methodological Troubleshooting
Q. How should researchers interpret unexpected precipitation or color shifts in Naphthol AS-MX phosphate assays?
- Precipitation Causes :
- Ethanol Incompatibility : Use fresh Tris buffer instead of ethanol if working with ethanol-sensitive enzymes .
- Metal Ion Contamination : Chelate divalent cations (e.g., Ca²⁺) with 1 mM EDTA in buffers .
- Color Shift Artifacts :
- Acidic pH shifts (e.g., from residual PBS) alter chromogen emission; ensure Tris buffer pH ≥8.0 .
- Light exposure degrades Fast Red TR; perform staining in dark conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
